Styryl Sulfonyl vs. Phenylsulfonyl: Class-Level Evidence for PI-3K/Akt/mTOR Pathway Targeting Potential
The styryl sulfonyl chemotype, to which the target compound belongs, has demonstrated potent antitumor activity via translation inhibition of cyclin D1 through PI-3K/Akt/mTOR/eIF4E-BP pathway blockade in mantle cell lymphoma (MCL) cells. The prototypical styryl sulfonyl compound ON 01910.Na (rigosertib) decreased cyclin D1 and c-Myc protein levels in MCL cells and directly inhibited PI-3K activity [1]. In contrast, simple phenylsulfonyl piperazines lacking the vinyl spacer (e.g., 1-(phenylsulfonyl)-4-phenylpiperazine) showed only weak to no inhibition across multiple enzyme targets (α-glucosidase IC50 = 68.13 µM for the best compound 3e; no activity against LOX, AChE, BChE) [2]. The conjugated (E)-styryl system in the target compound is structurally analogous to the pharmacophore present in ON 01910.Na, suggesting potential for similar pathway engagement, whereas the saturated phenylsulfonyl analog lacks this critical feature.
| Evidence Dimension | Antitumor pathway engagement (PI-3K/Akt/mTOR) vs. non-specific enzyme inhibition |
|---|---|
| Target Compound Data | Structural analog of ON 01910.Na class; contains (E)-styryl sulfonyl pharmacophore essential for PI-3K/Akt/mTOR pathway inhibition [1] |
| Comparator Or Baseline | ON 01910.Na (rigosertib): decreased cyclin D1 and c-Myc protein, suppressed eIF4E-mediated translation, directly inhibited PI-3K activity in MCL cells at 0.5–2.0 µM [1]; 1-(phenylsulfonyl)-4-phenylpiperazine (compound 3a/3e): α-glucosidase IC50 = 68.13 ± 0.27 µM, no activity against LOX, AChE, BChE [2] |
| Quantified Difference | The styryl sulfonyl chemotype confers pathway-specific activity (PI-3K/Akt/mTOR) absent in saturated phenylsulfonyl analogs; the (E)-vinyl sulfonyl group is a structural prerequisite for this activity [1] |
| Conditions | ON 01910.Na tested in MCL cell lines (JeKo-1, Mino, SP-53) at 0.5–2.0 µM for 24–48 h [1]; phenylsulfonyl piperazines tested in α-glucosidase, LOX, AChE, BChE enzyme inhibition assays [2] |
Why This Matters
Procurement of a phenylsulfonyl piperazine analog without the styryl motif would forfeit the PI-3K/Akt/mTOR pathway modulation potential, making the target compound the appropriate choice for oncology-focused screening campaigns targeting translational regulation.
- [1] Prasad A, Park IW, Allen H, Zhang X, Reddy MVR, Boominathan R, Reddy EP, Groopman JE. Styryl sulfonyl compounds inhibit translation of cyclin D1 in mantle cell lymphoma cells. Oncogene. 2009 Mar 26;28(12):1518-28. doi: 10.1038/onc.2008.502. PMID: 19198627. View Source
- [2] Abbasi MA, Anwar A, Rehman A, Siddiqui SZ, Rubab K, Shah SAA, Lodhi MA, Khan FA, Ashraf M, Alam U. Synthesis, enzyme inhibition and molecular docking studies of 1-Arylsulfonyl-4-phenylpiperazine derivatives. Pak J Pharm Sci. 2017 Sep;30(5):1715-1724. PMID: 29084694. View Source
